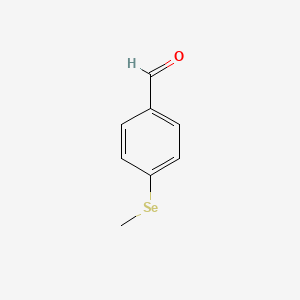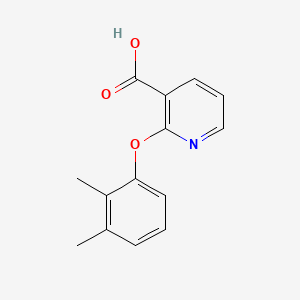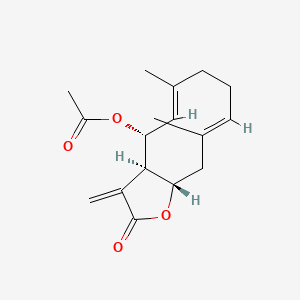
Laurenobiolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of laurenobiolide involves the assembly of the core germacranolide skeleton and the formation of the α-methylene-γ-lactone moiety . The synthetic pathways typically include cyclization reactions to form the ten-membered carbocyclic core, followed by functional group modifications to introduce the lactone moiety . Specific reaction conditions, such as the use of acidic or basic catalysts and controlled temperatures, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of Laurus nobilis leaves using supercritical fluid extraction techniques . This method involves the use of supercritical carbon dioxide, often with ethanol as a co-solvent, to efficiently extract the compound from plant material . The process is scalable and environmentally friendly, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Laurenobiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of the α-methylene-γ-lactone moiety makes it reactive towards nucleophiles, such as thiols and amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles under mild acidic or basic conditions .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactones, and substituted lactones . These products can exhibit different biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a model compound for studying the reactivity of sesquiterpene lactones . In biology and medicine, laurenobiolide has shown promise as an antimicrobial agent, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) . Its allergenic properties have also been investigated, providing insights into its potential use in allergy research . Additionally, this compound’s antioxidant activity makes it a candidate for use in the food and cosmetic industries .
Wirkmechanismus
The mechanism of action of laurenobiolide involves its interaction with cellular proteins and enzymes . The α-methylene-γ-lactone moiety can react with nucleophilic sulfhydryl groups in proteins, leading to the inhibition of enzyme activity . This mechanism is responsible for its antimicrobial and cytotoxic effects . This compound targets bacterial cell wall synthesis and protein biosynthesis pathways, disrupting essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Laurenobiolide is structurally similar to other sesquiterpene lactones, such as costunolide and dehydrocostus lactone . it exhibits unique biological activities that distinguish it from these compounds . For instance, this compound has shown greater potency against MSSA compared to its isomers, tulipinolide and epi-tulipinolide . This uniqueness is attributed to its specific molecular structure and reactivity .
List of Similar Compounds:- Costunolide
- Dehydrocostus lactone
- Tulipinolide
- Epi-tulipinolide
Eigenschaften
CAS-Nummer |
35001-25-3 |
|---|---|
Molekularformel |
C17H22O4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[(3aR,4R,5E,9E,11aS)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h7-8,14-16H,3,5-6,9H2,1-2,4H3/b10-8+,11-7+/t14-,15+,16+/m1/s1 |
InChI-Schlüssel |
ORJVLIMAQARNOU-SYQXSARVSA-N |
Isomerische SMILES |
C/C/1=C\[C@H]([C@H]2[C@H](C/C(=C/CC1)/C)OC(=O)C2=C)OC(=O)C |
Kanonische SMILES |
CC1=CC(C2C(CC(=CCC1)C)OC(=O)C2=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
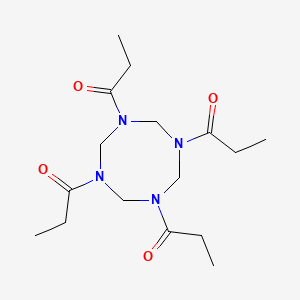
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
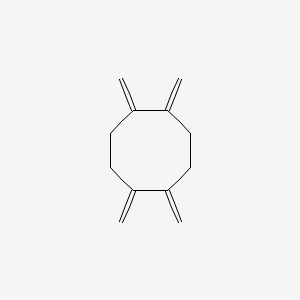
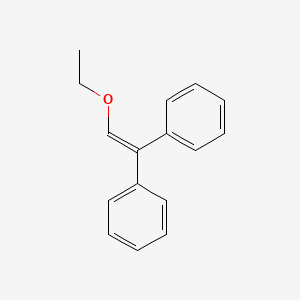

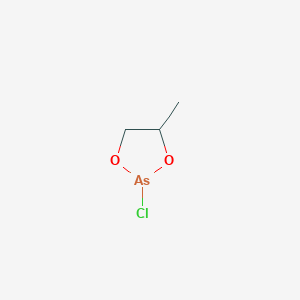
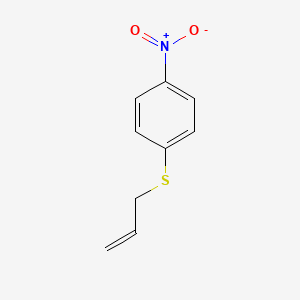
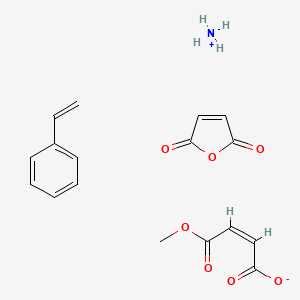
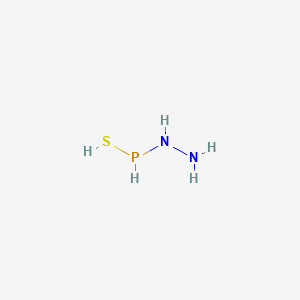
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
